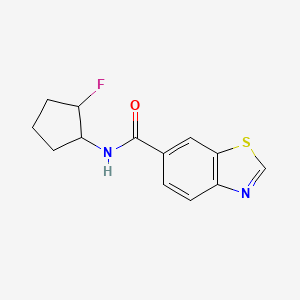

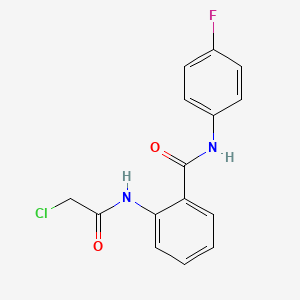

![molecular formula C18H16FN3O4 B2600719 3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-46-9](/img/structure/B2600719.png)

3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a furo[3,2-b]pyridine core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This core is often found in biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. Furo[3,2-b]pyridine compounds have been found to be potent and highly selective inhibitors of cdc-like kinases (CLKs) .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

This compound can be used in asymmetric synthesis processes. A multi-catalytic protocol involving gold, palladium, and phosphoric acid enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This method allows for the construction of diverse furo[2,3-b]pyridine derivatives with good to excellent yields and diastereo- and enantioselectivities .

Photodynamic Therapy

A derivative of this compound has been used to create an AIE-active furo[2,3-c]pyridine-based photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . This application is particularly promising for combating multiple drug-resistant bacteria .

Organic Electronics

Furo[2,3-b]pyridine derivatives, such as the one mentioned, can be used in the development of organic electronic materials. For instance, they can serve as core structures for triplet host materials in organic light-emitting diodes (OLEDs) .

Antibacterial Imaging

The compound’s derivatives can be utilized for specific imaging of bacterial infections. The near-infrared emission and high quantum yield make it suitable for medical imaging applications .

Catalysis

The compound can be involved in catalytic processes. The aforementioned multi-catalytic protocol can lead to the creation of complex heterocycles after simple derivations, which are valuable in various catalytic applications .

Drug Design

Due to its structural complexity and potential biological activity, this compound can be a candidate for drug design and discovery, especially in the development of new antibacterial agents .

Material Science

The unique electronic properties of furo[2,3-b]pyridine derivatives make them suitable for advanced material science applications, including the development of new materials with specific optical or electronic properties .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-ethoxyacetyl)amino]-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4/c1-2-25-10-14(23)22-16-15-13(4-3-9-20-15)26-17(16)18(24)21-12-7-5-11(19)6-8-12/h3-9H,2,10H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDTTYTVNJJWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

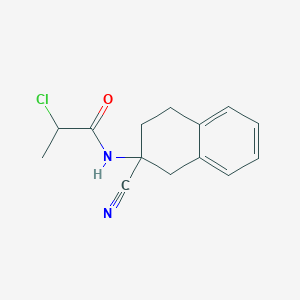

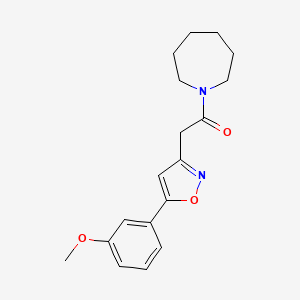

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2600637.png)

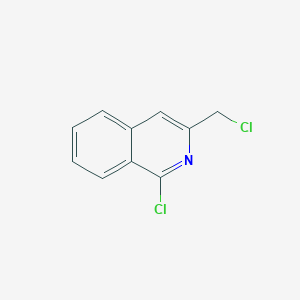

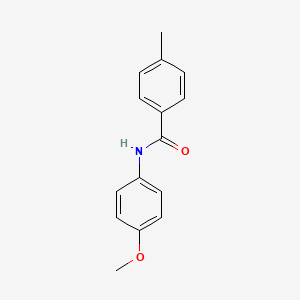

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)

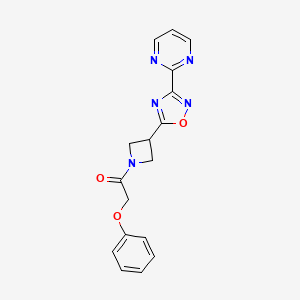

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)

![N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2600643.png)

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)